molecular formula C22H19FN2 B3496420 (2E)-3-(1-benzyl-2,5-dimethyl-1H-pyrrol-3-yl)-2-(3-fluorophenyl)prop-2-enenitrile

(2E)-3-(1-benzyl-2,5-dimethyl-1H-pyrrol-3-yl)-2-(3-fluorophenyl)prop-2-enenitrile

Cat. No.: B3496420
M. Wt: 330.4 g/mol
InChI Key: ADZJFGOIOFGFNL-MTJSOVHGSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2E)-3-(1-benzyl-2,5-dimethyl-1H-pyrrol-3-yl)-2-(3-fluorophenyl)prop-2-enenitrile is an organic compound that belongs to the class of enenitriles. This compound features a pyrrole ring substituted with benzyl and dimethyl groups, a fluorophenyl group, and a nitrile group. Such compounds are often of interest in medicinal chemistry and materials science due to their unique structural properties and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-3-(1-benzyl-2,5-dimethyl-1H-pyrrol-3-yl)-2-(3-fluorophenyl)prop-2-enenitrile can be achieved through various synthetic routes. One common method involves the condensation of a substituted pyrrole with a fluorophenyl acetonitrile under basic conditions. The reaction typically requires a strong base such as sodium hydride or potassium tert-butoxide and is carried out in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF).

Industrial Production Methods

For industrial-scale production, the synthesis may be optimized to improve yield and reduce costs. This could involve the use of continuous flow reactors, which allow for better control of reaction conditions and scalability. Additionally, the use of catalysts or alternative solvents may be explored to enhance the efficiency of the process.

Chemical Reactions Analysis

Types of Reactions

(2E)-3-(1-benzyl-2,5-dimethyl-1H-pyrrol-3-yl)-2-(3-fluorophenyl)prop-2-enenitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert the nitrile group to an amine.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Hydrogen gas (H2), palladium on carbon (Pd/C)

    Substitution: Sodium hydride (NaH), potassium tert-butoxide (KOtBu)

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones

    Reduction: Formation of primary amines

    Substitution: Introduction of various substituents on the fluorophenyl ring

Scientific Research Applications

Chemistry

In chemistry, (2E)-3-(1-benzyl-2,5-dimethyl-1H-pyrrol-3-yl)-2-(3-fluorophenyl)prop-2-enenitrile can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel materials.

Biology

The compound may exhibit biological activity, making it a candidate for drug discovery and development. Researchers can investigate its potential as an inhibitor or activator of specific enzymes or receptors.

Medicine

In medicinal chemistry, the compound could be explored for its potential therapeutic effects. Its structural features may allow it to interact with biological targets in a specific manner, leading to the development of new drugs.

Industry

In the industrial sector, the compound may be used in the production of advanced materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of (2E)-3-(1-benzyl-2,5-dimethyl-1H-pyrrol-3-yl)-2-(3-fluorophenyl)prop-2-enenitrile would depend on its specific application. In a biological context, it may interact with molecular targets such as enzymes, receptors, or ion channels. The compound’s structure allows it to fit into the active sites of these targets, modulating their activity and leading to a biological response.

Comparison with Similar Compounds

Similar Compounds

  • (2E)-3-(1-benzyl-2,5-dimethyl-1H-pyrrol-3-yl)-2-phenylprop-2-enenitrile
  • (2E)-3-(1-benzyl-2,5-dimethyl-1H-pyrrol-3-yl)-2-(4-fluorophenyl)prop-2-enenitrile
  • (2E)-3-(1-benzyl-2,5-dimethyl-1H-pyrrol-3-yl)-2-(3-chlorophenyl)prop-2-enenitrile

Uniqueness

The presence of the fluorophenyl group in (2E)-3-(1-benzyl-2,5-dimethyl-1H-pyrrol-3-yl)-2-(3-fluorophenyl)prop-2-enenitrile distinguishes it from other similar compounds. Fluorine atoms can significantly influence the compound’s chemical reactivity, biological activity, and physical properties, making it a unique and valuable compound for various applications.

Properties

IUPAC Name

(E)-3-(1-benzyl-2,5-dimethylpyrrol-3-yl)-2-(3-fluorophenyl)prop-2-enenitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H19FN2/c1-16-11-20(12-21(14-24)19-9-6-10-22(23)13-19)17(2)25(16)15-18-7-4-3-5-8-18/h3-13H,15H2,1-2H3/b21-12-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ADZJFGOIOFGFNL-MTJSOVHGSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(N1CC2=CC=CC=C2)C)C=C(C#N)C3=CC(=CC=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=C(N1CC2=CC=CC=C2)C)/C=C(/C#N)\C3=CC(=CC=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H19FN2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(2E)-3-(1-benzyl-2,5-dimethyl-1H-pyrrol-3-yl)-2-(3-fluorophenyl)prop-2-enenitrile
Reactant of Route 2
Reactant of Route 2
(2E)-3-(1-benzyl-2,5-dimethyl-1H-pyrrol-3-yl)-2-(3-fluorophenyl)prop-2-enenitrile
Reactant of Route 3
(2E)-3-(1-benzyl-2,5-dimethyl-1H-pyrrol-3-yl)-2-(3-fluorophenyl)prop-2-enenitrile
Reactant of Route 4
(2E)-3-(1-benzyl-2,5-dimethyl-1H-pyrrol-3-yl)-2-(3-fluorophenyl)prop-2-enenitrile
Reactant of Route 5
(2E)-3-(1-benzyl-2,5-dimethyl-1H-pyrrol-3-yl)-2-(3-fluorophenyl)prop-2-enenitrile
Reactant of Route 6
Reactant of Route 6
(2E)-3-(1-benzyl-2,5-dimethyl-1H-pyrrol-3-yl)-2-(3-fluorophenyl)prop-2-enenitrile

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.